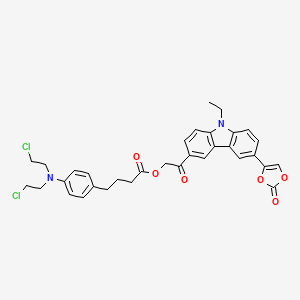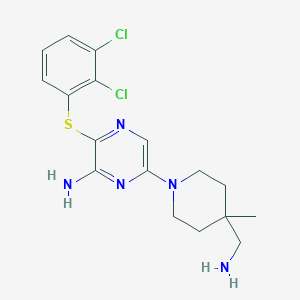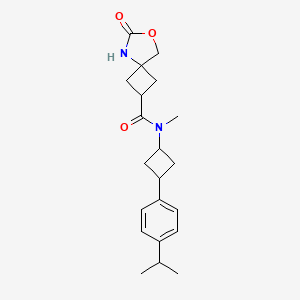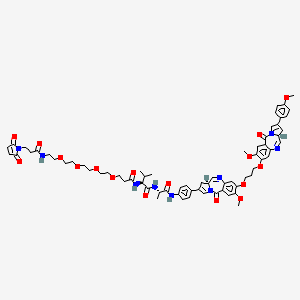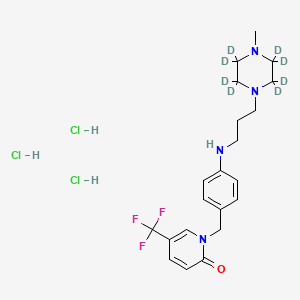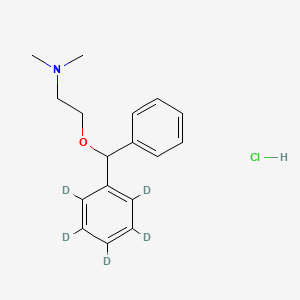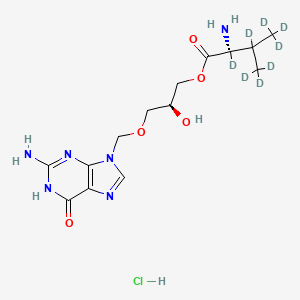
Ido1-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido1-IN-7 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. This enzyme plays a pivotal role in immune escape mechanisms in various cancers by suppressing T-cell function and promoting tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of a structure-based drug design strategy to create derivatives of known IDO1 inhibitors. For example, 1,2,3-triazole derivatives have been explored for their inhibitory activity against IDO1 . The synthetic route may involve:
- Formation of the triazole ring through a cycloaddition reaction.
- Functionalization of the triazole ring with various substituents to enhance inhibitory activity.
- Purification and characterization of the final compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include:
- Optimization of reaction temperatures and times.
- Use of continuous flow reactors for efficient synthesis.
- Implementation of robust purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ido1-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
Ido1-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Mecanismo De Acción
Ido1-IN-7 exerts its effects by inhibiting the enzymatic activity of IDO1. The inhibition of IDO1 leads to a decrease in the catabolism of tryptophan to kynurenine, resulting in reduced immunosuppression in the tumor microenvironment . This allows for the restoration of T-cell function and enhances the immune system’s ability to target and eliminate tumor cells. The molecular targets and pathways involved include the kynurenine pathway and various immune cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Indoximod: A small-molecule inhibitor targeting the same pathway but with a different mechanism of action.
Navoximod: Another IDO1 inhibitor with distinct structural features and inhibitory properties.
Uniqueness of Ido1-IN-7
This compound is unique in its specific structural modifications that enhance its inhibitory activity against IDO1. Compared to other similar compounds, this compound may offer improved potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
Propiedades
Fórmula molecular |
C22H19ClFN3O3 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[(3R,4R)-4-(6-fluoroquinolin-4-yl)-3-hydroxypiperidin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H19ClFN3O3/c23-13-1-4-15(5-2-13)26-21(29)22(30)27-10-8-17(20(28)12-27)16-7-9-25-19-6-3-14(24)11-18(16)19/h1-7,9,11,17,20,28H,8,10,12H2,(H,26,29)/t17-,20+/m1/s1 |
Clave InChI |
GZSMNWZYUMDTHO-XLIONFOSSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CC(C1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


